molecular formula C22H21FN6O4S B2462284 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide CAS No. 1019098-84-0

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2462284
CAS No.: 1019098-84-0
M. Wt: 484.51
InChI Key: SSTOZDSAEZRWJO-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21FN6O4S and its molecular weight is 484.51. The purity is usually 95%.
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Scientific Research Applications

Pyrazole Derivatives

Pyrazole derivatives are recognized for their wide range of biological activities, including antipsychotic properties. For example, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored for their potential antipsychotic effects. These compounds showed significant activity in behavioral tests without interacting with dopamine receptors, suggesting a novel mechanism of action that could be beneficial in treating psychosis with fewer side effects related to dopamine dysregulation (Wise et al., 1987).

Oxadiazole Derivatives

Oxadiazole derivatives have been investigated for their antimicrobial and antioxidant activities. A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives highlighted their significant antioxidant properties, which could make them valuable in the development of new antioxidant agents (Chkirate et al., 2019).

Acetamide Derivatives

Acetamide derivatives have been synthesized and evaluated for various pharmacological activities, including anti-inflammatory and analgesic effects. One study synthesized a series of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, showing significant anti-inflammatory activity, which underscores the therapeutic potential of acetamide derivatives in inflammation-related disorders (Sunder et al., 2013).

Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O4S/c1-31-15-8-7-12(9-16(15)32-2)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-14-6-4-5-13(23)10-14/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTOZDSAEZRWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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